N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is known for its unique structure, which includes a pyrazole ring, a thienyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the thienyl group contributes to its electronic properties and reactivity.
Properties
Molecular Formula |
C15H12N4O2S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2S/c20-11-5-3-10(4-6-11)9-16-19-15(21)13-8-12(17-18-13)14-2-1-7-22-14/h1-9,20H,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
RFKGKGXPKBPHBT-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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